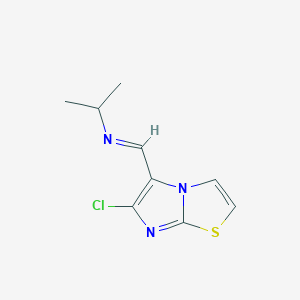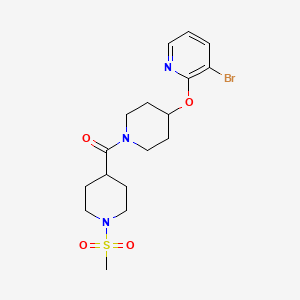
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C17H24BrN3O4S and its molecular weight is 446.36. The purity is usually 95%.
BenchChem offers high-quality (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
- Synthesis and Antimicrobial Activity : A series of compounds, including those with structural similarities to the target chemical, have been synthesized and evaluated for their in vitro antimicrobial activities. Certain derivatives exhibited promising activity against various pathogenic bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobials (Mallesha & Mohana, 2014).
- Crystal Structure Analysis : The crystal structure of related compounds has been elucidated through X-ray crystallography. This provides insights into the molecular geometry, conformation, and intermolecular interactions, which are crucial for understanding the chemical behavior and reactivity of these compounds (Girish et al., 2008).
Biological Activities and Potential Applications
- Antibacterial Evaluation : New derivatives incorporating the piperidine moiety have shown valuable antibacterial properties. This suggests the potential of these compounds in the development of novel antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
- Analgesic Effect : Certain derivatives have been identified as selective antagonists for specific biological receptors, showing analgesic effects in animal models. This opens avenues for the development of new pain management therapies (Tsuno et al., 2017).
- Anticancer Potential : Some synthesized compounds, related to the target chemical, have been evaluated for anticancer activities. The results indicate potential applications in cancer treatment, warranting further research in this direction (Gouhar & Raafat, 2015).
Chemical Properties and Reactions
- Synthesis Techniques : Research has focused on developing efficient synthesis methods for related compounds, employing techniques like microwave-assisted synthesis. This not only enhances the understanding of the chemical properties of these compounds but also improves the efficiency of their production (Karaman et al., 2016).
Theoretical and Computational Studies
- Density Functional Theory (DFT) Calculations : Theoretical calculations, including DFT, have been utilized to optimize the structural coordinates and understand the electronic properties of these compounds. Such studies are essential for predicting reactivity and designing compounds with desired properties (Karthik et al., 2021).
特性
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O4S/c1-26(23,24)21-11-4-13(5-12-21)17(22)20-9-6-14(7-10-20)25-16-15(18)3-2-8-19-16/h2-3,8,13-14H,4-7,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCPYCUDFPMOPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(5E)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2657939.png)

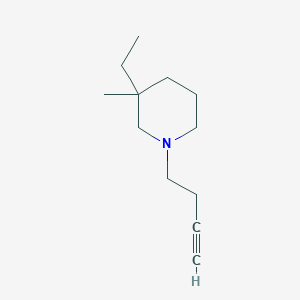
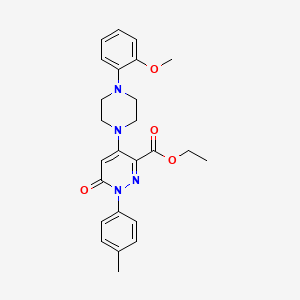
![6-Tert-butyl-3-[(3-chloro-4-fluorophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2657948.png)
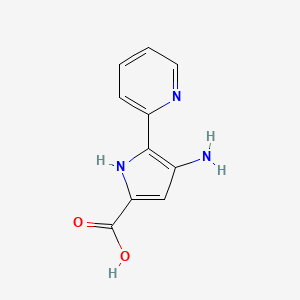
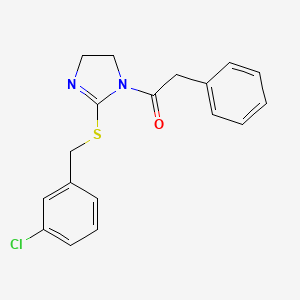
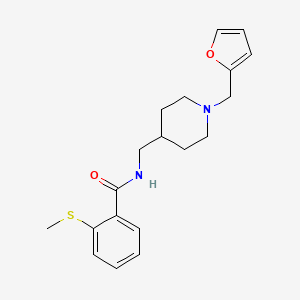
![3-[(2,5-dimethylphenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2657954.png)
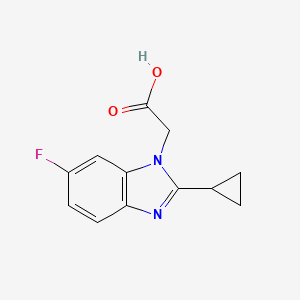
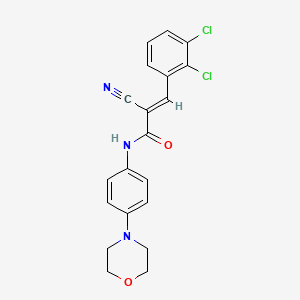
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B2657958.png)
